molecular formula C15H15NO5S2 B14870226 N-(4-acetylphenyl)-3-(methylsulfonyl)benzenesulfonamide

N-(4-acetylphenyl)-3-(methylsulfonyl)benzenesulfonamide

Cat. No.: B14870226
M. Wt: 353.4 g/mol
InChI Key: SZNMHWXTDDUOAG-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-(methylsulfonyl)benzenesulfonamide: is a chemical compound with a complex structure that includes both acetyl and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-3-(methylsulfonyl)benzenesulfonamide typically involves the reaction of 4-acetylphenylamine with 3-(methylsulfonyl)benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using industrial-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: N-(4-acetylphenyl)-3-(methylsulfonyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may require catalysts such as palladium on carbon or specific acids or bases to facilitate the reaction.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

N-(4-acetylphenyl)-3-(methylsulfonyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-(methylsulfonyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    4’-methylsulfonylacetophenone: Shares the methylsulfonyl group but differs in the overall structure.

    N-(4-acetylphenyl)-4-methylbenzenesulfonamide: Similar structure but with a different substitution pattern.

Uniqueness: N-(4-acetylphenyl)-3-(methylsulfonyl)benzenesulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C15H15NO5S2

Molecular Weight

353.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-3-methylsulfonylbenzenesulfonamide

InChI

InChI=1S/C15H15NO5S2/c1-11(17)12-6-8-13(9-7-12)16-23(20,21)15-5-3-4-14(10-15)22(2,18)19/h3-10,16H,1-2H3

InChI Key

SZNMHWXTDDUOAG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C

Origin of Product

United States

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